molecular formula C19H22N2O5S2 B6081163 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline

2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline

Cat. No. B6081163
M. Wt: 422.5 g/mol
InChI Key: YKZVCCHVSKZGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline, also known as NSC-745887, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a potent inhibitor of several protein kinases and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline works by inhibiting several protein kinases, including Akt, GSK-3β, and CDK2. These kinases are involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting these kinases, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline can slow or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been shown to protect neurons from damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline in lab experiments is that it is readily available and can be synthesized on a large scale. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline is that it may have off-target effects, meaning it could affect other proteins or cellular processes in addition to its intended targets.

Future Directions

There are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline. One area of interest is in the development of more potent and selective inhibitors of the protein kinases targeted by 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline could be studied in combination with other cancer therapies to determine if it has synergistic effects. Finally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline could be studied in animal models to determine its efficacy and safety in vivo.
Conclusion:
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline is a potent inhibitor of several protein kinases that has been studied extensively for its potential use in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action is well understood, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline that could lead to new discoveries and potential therapies.

Synthesis Methods

The synthesis of 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline involves several steps, including the reaction of indoline with phenylsulfonyl chloride and morpholine in the presence of a base. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized and can be carried out on a large scale, making 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline readily available for research purposes.

Scientific Research Applications

2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been studied extensively for its potential use in cancer research. It has been shown to inhibit several protein kinases that are involved in cancer cell growth and proliferation. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

4-[[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-15-13-16-14-18(27(22,23)20-9-11-26-12-10-20)7-8-19(16)21(15)28(24,25)17-5-3-2-4-6-17/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZVCCHVSKZGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine

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